molecular formula C10H11N5O3 B12506635 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine

Cat. No.: B12506635
M. Wt: 249.23 g/mol
InChI Key: QSDDQXROWUJAJX-UHFFFAOYSA-N
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Description

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrobenzo[c][1,2,5]oxadiazole moiety attached to a pyrrolidin-3-amine group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Nitrobenzo[c][1,2,5]oxadiazole Moiety: This can be achieved through the nitration of benzo[c][1,2,5]oxadiazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Pyrrolidin-3-amine Group: The nitrobenzo[c][1,2,5]oxadiazole intermediate is then reacted with ®-pyrrolidin-3-amine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[c][1,2,5]oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrobenzo[c][1,2,5]oxadiazole derivatives.

Scientific Research Applications

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its nitrobenzo[c][1,2,5]oxadiazole moiety, which exhibits strong fluorescence properties.

    Biology: Employed in the study of biological systems, particularly in tracking and imaging cellular processes.

    Medicine: Investigated for its potential use in drug development, especially in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The nitrobenzo[c][1,2,5]oxadiazole moiety can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated through non-covalent binding, such as hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-2-amine
  • (S)-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine
  • ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-ol

Uniqueness

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both the nitrobenzo[c][1,2,5]oxadiazole and pyrrolidin-3-amine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDQXROWUJAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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